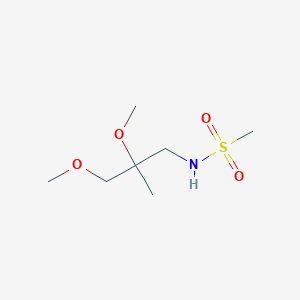

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

Description

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is an organic compound with the molecular formula C7H17NO4S It is characterized by the presence of a methanesulfonamide group attached to a 2,3-dimethoxy-2-methylpropyl chain

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S/c1-7(12-3,6-11-2)5-8-13(4,9)10/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHGNMPYYYWMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Amine Synthesis: 2,3-Dimethoxy-2-methylpropylamine

The precursor amine is synthesized through a three-step sequence:

Step 1: Epoxidation of 2-Methyl-2-propene-1-ol

Reacting 2-methyl-2-propene-1-ol with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields 2,3-epoxy-2-methylpropanol. Epoxide formation is confirmed via $$ ^1H $$-NMR (δ 3.1–3.3 ppm, epoxy protons).

Step 2: Methoxylation

The epoxide undergoes ring-opening with methanol under acidic catalysis (H$$2$$SO$$4$$, 60°C), producing 2,3-dimethoxy-2-methylpropanol. Excess methanol (5 eq) ensures complete conversion:

$$

\text{Epoxide} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C(CH}3\text{)(OCH}3\text{)}2\text{CH}_2\text{OH}

$$

Step 3: Amination via Gabriel Synthesis

The alcohol is converted to the amine using phthalimide protection. Tosylation of the alcohol (TsCl, Et$$_3$$N) followed by phthalimide substitution (K-phthalimide, DMF) and hydrazine deprotection yields 2,3-dimethoxy-2-methylpropylamine.

Sulfonamide Formation

Method A: Direct Sulfonylation

Reacting 2,3-dimethoxy-2-methylpropylamine (1 eq) with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C, using triethylamine (1.5 eq) as base, affords the target compound in 78–82% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center:

$$

\text{RNH}2 + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{RNHSO}2\text{CH}_3 + \text{HCl}

$$

Method B: Phase-Transfer Catalysis (PTC)

Adapting methods from RU2233274C1, a mixture of the amine, methanesulfonyl chloride (1.1 eq), and 18-crown-6 (0.05 eq) in toluene/50% NaOH achieves 94% yield at 80°C. The crown ether facilitates anion transport, accelerating the reaction (Table 1).

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

A two-stage continuous setup enhances throughput:

Purification Techniques

| Step | Technique | Conditions | Purity (%) |

|---|---|---|---|

| Crude Wash | Liquid-Liquid Extraction | 5% HCl (aq)/EtOAc partition | 85 |

| Crystallization | Ethanol/Water (7:3) | Cooling from 60°C to –20°C | 99.2 |

| Drying | Vacuum Tray Dryer | 40°C, 10 mbar, 12 hr | 99.8 |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Direct (A) | Et$$_3$$N | 0 → 25 | 4 | 82 |

| PTC (B) | 18-Crown-6 | 80 | 1.5 | 94 |

| Solid-Liquid | K$$2$$CO$$3$$ | 60 | 6 | 76 |

Phase-transfer catalysis (Method B) outperforms conventional approaches due to improved mass transfer and reduced hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the methanesulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted sulfonamides.

Oxidation Reactions: The major products are sulfonic acids.

Reduction Reactions: The major products are amines.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethoxypropyl)methanesulfonamide

- N-(2-methoxy-2-methylpropyl)methanesulfonamide

- N-(2,3-dimethoxy-2-methylbutyl)methanesulfonamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is unique due to the presence of both methoxy groups and a methyl group on the propyl chain, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a methanesulfonamide group along with two methoxy groups on a branched propyl chain. This unique structure contributes to its solubility and reactivity, making it a versatile candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to inhibit certain enzymes by forming hydrogen bonds and electrostatic interactions. This inhibition can lead to significant biological effects, including cytotoxicity against cancer cells.

- Cellular Permeability : The presence of methoxy groups enhances the compound's lipophilicity, facilitating its passage through cell membranes and increasing its efficacy in biological systems.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain under investigation.

- Anticancer Effects : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through enzyme inhibition. This suggests that this compound may also possess anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Contains a pyridine ring | Potentially different biological activity due to nitrogen atom in the ring |

| N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide | Contains acetamide group | Different functional group may alter solubility and reactivity |

| This compound | Simple methanesulfonamide structure | Lacks additional aromatic systems that may affect activity |

This table illustrates how variations in structural features can influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfonamides and related compounds. For instance:

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds indicate their potency as potential therapeutic agents .

- Enzymatic Inhibition : Research on related methanesulfonamides has demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For example, some sulfonamides have been shown to inhibit HMG-CoA reductase, a target for cholesterol-lowering drugs .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide, and what factors influence reaction efficiency?

Methodological Answer: The synthesis of N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide can be optimized using retrosynthetic analysis tools that leverage AI-driven reaction databases (e.g., Reaxys, Pistachio) to predict feasible pathways . Key factors include:

- Precursor selection : Prioritize precursors with high reactivity and compatibility, such as methanesulfonyl chloride and 2,3-dimethoxy-2-methylpropylamine.

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency. Catalytic bases like triethylamine improve sulfonamide bond formation.

- Temperature control : Maintain mild conditions (20–40°C) to avoid side reactions, as excessive heat may degrade sensitive methoxy groups .

Q. How can researchers confirm the molecular geometry and purity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- X-ray crystallography : Resolve 3D molecular geometry and confirm stereochemistry (e.g., bond angles, torsional strain) with single-crystal diffraction studies .

- NMR spectroscopy : Analyze - and -NMR spectra to verify substituent positions and detect impurities (e.g., unreacted precursors).

- HPLC-MS : Assess purity (>98%) and quantify byproducts using reverse-phase chromatography with UV detection at 210–260 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) can:

- Map molecular orbitals : Identify electron-rich regions (e.g., sulfonamide group) for nucleophilic attack or hydrogen bonding .

- Simulate UV/Vis spectra : Compare computed excitation energies with experimental data to validate electronic transitions. Adjust solvent parameters (e.g., PCM model) for accuracy .

- Predict reaction pathways : Calculate activation energies for sulfonamide hydrolysis or methoxy group cleavage under acidic/basic conditions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

Methodological Answer: Discrepancies may arise from:

- Polymorphism : Screen for crystalline forms using differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction .

- Purity variations : Implement rigorous purification (e.g., recrystallization in ethanol/water, column chromatography) and validate via elemental analysis .

- Experimental conditions : Standardize protocols for melting point determination (e.g., heating rate, sample encapsulation) to minimize variability .

Q. What experimental designs are recommended to study the compound’s stability under varying environmental conditions?

Methodological Answer: Design accelerated stability studies with:

- Temperature and humidity stress : Store samples at 25°C/60% RH, 40°C/75% RH, and 0–6°C (for long-term stability) . Monitor degradation via HPLC.

- Light exposure : Use ICH Q1B guidelines to test photostability under UV/Vis light (320–400 nm) and assess radical formation via EPR spectroscopy.

- Kinetic analysis : Apply Arrhenius modeling to extrapolate shelf-life from degradation rates at elevated temperatures .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Cross-validate instrumentation : Calibrate NMR spectrometers using TMS or internal standards (e.g., DMSO-d6 for -NMR).

- Assign peaks rigorously : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from methoxy and methylpropyl groups .

- Compare with computational spectra : Match experimental IR stretches (e.g., S=O at ~1350 cm) with DFT-simulated vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.